molecular formula C29H24N2O4 B10758411 (1s,3r,6s)-4-Oxo-6-{4-[(2-Phenylquinolin-4-Yl)methoxy]phenyl}-5-Azaspiro[2.4]heptane-1-Carboxylic Acid

(1s,3r,6s)-4-Oxo-6-{4-[(2-Phenylquinolin-4-Yl)methoxy]phenyl}-5-Azaspiro[2.4]heptane-1-Carboxylic Acid

Cat. No.: B10758411
M. Wt: 464.5 g/mol
InChI Key: BFZXMIUWGSTUAL-ZSOKXDGFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,6S)-4-oxo-6-{4-[(2-phenylquinolin-4-yl)methoxy]phenyl}-5-azaspiro[24]heptane-1-carboxylic acid involves multiple steps, typically starting with the preparation of the quinoline moietyThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,6S)-4-oxo-6-{4-[(2-phenylquinolin-4-yl)methoxy]phenyl}-5-azaspiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

(1S,3R,6S)-4-oxo-6-{4-[(2-phenylquinolin-4-yl)methoxy]phenyl}-5-azaspiro[2.4]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.

    Medicine: It is being investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of (1S,3R,6S)-4-oxo-6-{4-[(2-phenylquinolin-4-yl)methoxy]phenyl}-5-azaspiro[2.4]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as disintegrin and metalloproteinase domain-containing protein 17 (ADAM17). This interaction can modulate various biological pathways, potentially leading to therapeutic effects .

Properties

Molecular Formula

C29H24N2O4

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3R,6S)-4-oxo-6-[4-[(2-phenylquinolin-4-yl)methoxy]phenyl]-5-azaspiro[2.4]heptane-2-carboxylic acid

InChI

InChI=1S/C29H24N2O4/c32-27(33)23-15-29(23)16-26(31-28(29)34)19-10-12-21(13-11-19)35-17-20-14-25(18-6-2-1-3-7-18)30-24-9-5-4-8-22(20)24/h1-14,23,26H,15-17H2,(H,31,34)(H,32,33)/t23-,26+,29-/m1/s1

InChI Key

BFZXMIUWGSTUAL-ZSOKXDGFSA-N

Isomeric SMILES

C1[C@H](NC(=O)[C@]12C[C@@H]2C(=O)O)C3=CC=C(C=C3)OCC4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6

Canonical SMILES

C1C(NC(=O)C12CC2C(=O)O)C3=CC=C(C=C3)OCC4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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